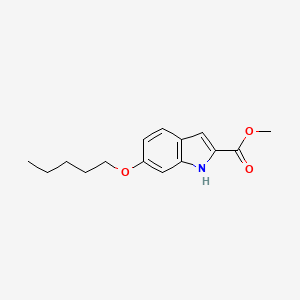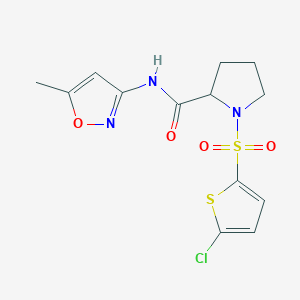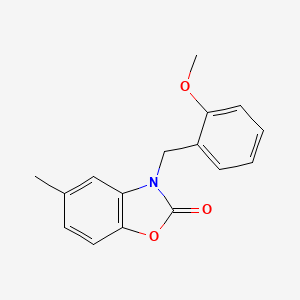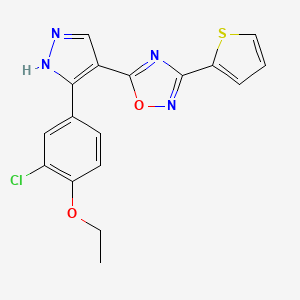![molecular formula C14H11BrF3N3O2 B2665545 2-Bromo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzamide CAS No. 2415601-01-1](/img/structure/B2665545.png)
2-Bromo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research.
Wirkmechanismus
2-Bromo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzamide is a potent and selective inhibitor of BRD4. It binds to the bromodomain of BRD4, preventing its interaction with acetylated histones and leading to the downregulation of oncogenic gene expression. This results in the inhibition of cancer cell proliferation and survival.
Biochemical and Physiological Effects
In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and prostate cancer. It has also been shown to induce apoptosis and cell cycle arrest in cancer cells. In vivo studies have demonstrated that this compound has anti-tumor effects in mouse models of leukemia and prostate cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Bromo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzamide in lab experiments is its high potency and selectivity for BRD4. This makes it a valuable tool compound for investigating the role of BRD4 in cancer biology. However, one limitation is that its mechanism of action is specific to BRD4, and it may not be effective in cancers where other BET proteins are more important.
Zukünftige Richtungen
There are several future directions for the use of 2-Bromo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzamide in scientific research. One direction is the development of more potent and selective BRD4 inhibitors based on the structure of this compound. Another direction is the investigation of the role of BRD4 in other diseases beyond cancer, such as inflammation and cardiovascular disease. Additionally, the use of this compound in combination with other cancer therapies, such as chemotherapy and immunotherapy, could be explored to enhance its anti-tumor effects.
Synthesemethoden
The synthesis of 2-Bromo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzamide involves the reaction of 2-amino-N-(2-bromoethyl)benzamide with 6-oxo-3-(trifluoromethyl)pyridazine-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
2-Bromo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzamide has been found to have potential applications in scientific research. It has been used as a tool compound to investigate the role of bromodomain-containing protein 4 (BRD4) in cancer cell proliferation and survival. BRD4 is a member of the bromodomain and extraterminal (BET) protein family, which plays a critical role in the regulation of gene expression. Inhibition of BRD4 has been shown to have anti-tumor effects in various cancer types.
Eigenschaften
IUPAC Name |
2-bromo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrF3N3O2/c15-10-4-2-1-3-9(10)13(23)19-7-8-21-12(22)6-5-11(20-21)14(16,17)18/h1-6H,7-8H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTMOAYJBBMPRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2665462.png)
![N-(2-chloro-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-2,2-dimethylpropanamide](/img/structure/B2665463.png)
![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2665465.png)
![[2-(Difluoromethyl)-1,3-oxazol-4-yl]methanamine;hydrochloride](/img/structure/B2665466.png)

![2-Azabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B2665471.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepan-4-yl)acetic acid](/img/structure/B2665473.png)
![[(1-Methylpiperidin-4-ylidene)amino]thiourea](/img/structure/B2665475.png)

![(E)-ethyl 5-(furan-2-yl)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2665478.png)


